Benzastatin D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H28N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2R,3R)-2-(3,4-dimethylpent-3-enyl)-3-hydroxy-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C19H28N2O3/c1-12(2)13(3)7-8-19(11-24-4)17(22)10-15-9-14(18(20)23)5-6-16(15)21-19/h5-6,9,17,21-22H,7-8,10-11H2,1-4H3,(H2,20,23)/t17-,19-/m1/s1 |
InChI Key |
HUGKMANAUQJUGU-IEBWSBKVSA-N |
Isomeric SMILES |
CC(=C(C)CC[C@]1([C@@H](CC2=C(N1)C=CC(=C2)C(=O)N)O)COC)C |
Canonical SMILES |
CC(=C(C)CCC1(C(CC2=C(N1)C=CC(=C2)C(=O)N)O)COC)C |
Synonyms |
benzastatin D |
Origin of Product |
United States |
Biological Origin and Cultivation Methodologies
Isolation Source and Producer Organism Identification
The primary and most well-documented source of Benzastatin D is the bacterium Streptomyces nitrosporeus strain 30643. nih.govjst.go.jpnih.gov This strain was identified during screening programs aimed at discovering novel free radical scavengers. nih.govjst.go.jp this compound, along with its related compounds Benzastatins A, B, and C, was first isolated from the culture broth of this particular Streptomyces strain. nih.govjst.go.jp These compounds are characterized by either an aminobenzamide or a tetrahydroquinoline skeleton, with this compound belonging to the latter group. nih.govnih.gov
Other Streptomyces Species and Actinobacteria in Benzastatin Production
While Streptomyces nitrosporeus 30643 is the principal producer, other species within the Streptomyces genus and the broader group of Actinobacteria are also known to produce related compounds. nih.gov For instance, Streptomyces sp. MI384-DF12 has been identified as a producer of Benastatins C and D. nih.gov The phylum Actinobacteria, to which Streptomyces belongs, is a well-known source of a wide array of bioactive secondary metabolites, including many clinically significant antibiotics. nih.govmdpi.comfrontiersin.org These microorganisms are found in diverse environments, from soil to marine sediments, and represent a prolific source for the discovery of novel chemical entities. nih.govmdpi.comresearchgate.net
Fermentation and Cultivation Strategies
The production of this compound and its analogs is achieved through controlled fermentation processes. These strategies are crucial for maximizing the yield and purity of the desired metabolite.
Submerged Fermentation Techniques
Submerged fermentation (SmF) is a standard method for cultivating Streptomyces and producing secondary metabolites like this compound. researchgate.net In this technique, the microorganisms are grown in a liquid nutrient medium within a bioreactor. youtube.com This method allows for precise control over various fermentation parameters such as pH, temperature, aeration, and agitation, which are critical for optimal microbial growth and metabolite production. nih.govnih.gov The bioactive compounds are typically secreted by the microorganisms into the fermentation broth, from which they can be subsequently isolated and purified. youtube.com
Media Optimization for Enhanced Metabolite Production
The composition of the fermentation medium plays a pivotal role in the efficiency of secondary metabolite production. nih.govmdpi.com Optimization of the culture medium is a critical step to enhance the yield of compounds like this compound. mdpi.com This involves systematically evaluating and adjusting the concentrations of carbon sources, nitrogen sources, and essential minerals. nih.govinnovareacademics.in The goal is to create an environment that promotes the biosynthetic pathways leading to the target molecule while supporting robust microbial growth. mdpi.com Various statistical and experimental design approaches, such as response surface methodology, are often employed to identify the optimal media composition for maximizing production. nih.govmdpi.com
Influence of Precursor Supplementation on Biosynthesis (e.g., p-Aminobenzoic Acid)
The biosynthesis of this compound can be influenced by the addition of specific precursor molecules to the fermentation medium. A key precursor in the biosynthesis of the benzastatin family of compounds is believed to be p-aminobenzamide and a geranyl group. jmb.or.kr Research has shown that supplementing the culture medium of Streptomyces nitrosporeus with p-aminobenzoic acid (PABA) can alter the production profile of benzastatins. jmb.or.kr PABA is a well-known building block in the biosynthesis of various natural products. nih.govmdpi.com In one study, the addition of PABA to the fermentation broth led to an increased yield of Benzastatins A and B and the production of a new derivative, Benzastatin J. jmb.or.kr Interestingly, the production of Benzastatins C, D, E, F, and G was not detected under these conditions, highlighting the significant impact of precursor supplementation on the metabolic output of the producing organism. jmb.or.kr
Biosynthetic Pathway Elucidation of Benzastatin D
Identification of Biosynthetic Precursors
The construction of the Benzastatin D molecule begins with the convergence of two primary building blocks, which undergo a series of modifications to prepare them for eventual cyclization.
Role of p-Aminobenzoic Acid and Geranyl Moiety
The fundamental framework of benzastatins, including this compound, is derived from p-aminobenzoic acid (PABA) and a geranyl moiety. tandfonline.comjmb.or.krnih.govnougaku.jp Feeding experiments with Streptomyces nitrosporeus, a known producer of benzastatins, have substantiated the role of these molecules as the primary biosynthetic precursors. jmb.or.kr The PABA unit provides the aromatic core, while the geranyl group, an isoprenoid, forms the aliphatic side chain that ultimately undergoes cyclization. jmb.or.kracs.orgnih.gov The biosynthesis of the geranyl moiety originates from geranyl diphosphate (B83284) (GPP). mdpi.com
Acetylated Geranylated p-Aminobenzoic Acid (GPAA) Intermediates
Prior to the key cyclization step, both the PABA and geranyl precursors undergo enzymatic modifications. The PABA molecule is N-hydroxylated and subsequently O-acetylated to form N-acetoxy-p-aminobenzoic acid (PAcABA). tandfonline.comrsc.org Concurrently, the geranyl pyrophosphate (GPP) is modified. nih.gov These modified units are then joined, likely by a UbiA-type prenyltransferase, to form acetylated geranylated p-aminobenzoic acid (GPAA) intermediates. nih.govmdpi.com These GPAA intermediates are the direct substrates for the remarkable cyclization reactions that give rise to the characteristic indoline (B122111) or tetrahydroquinoline scaffolds of benzastatins. acs.orgnih.govmdpi.com
Characterization of Key Biosynthetic Enzymes
A dedicated suite of enzymes, encoded by the bez gene cluster, orchestrates the intricate steps of this compound biosynthesis. acs.orgnih.govconfex.com Through gene inactivation, heterologous expression, and in vitro assays, researchers have been able to assign specific functions to several of these crucial biocatalysts. tandfonline.comnih.govacs.org
Methyltransferases (e.g., BezA)
The enzyme BezA has been identified as a geranyl pyrophosphate C6-methyltransferase. researchgate.netresearchgate.net In vitro studies have demonstrated that BezA catalyzes the methylation of the geranyl moiety, a key modification of the isoprenoid precursor. tandfonline.comresearchgate.net Specifically, it transfers a methyl group from S-adenosylmethionine (SAM) to the C6 position of geranyl pyrophosphate (GPP) to produce 6-methyl-GPP. researchgate.netresearchgate.net This methylation is a critical early step in the modification of the geranyl unit before its attachment to the PABA derivative. tandfonline.com
Cytochrome P450 Monooxygenases (e.g., BezC, BezE)
The benzastatin biosynthetic pathway employs at least two crucial cytochrome P450 monooxygenases, BezC and BezE, which catalyze distinct and vital oxidative reactions. tandfonline.comnougaku.jp
BezC is responsible for the hydroxylation of the modified geranyl moiety. tandfonline.com In vitro analysis has shown that BezA and BezC act sequentially, with BezC catalyzing the hydroxylation of the methylated geranyl pyrophosphate. tandfonline.com
BezE is a remarkable and highly unusual cytochrome P450 that catalyzes the key cyclization reaction. tandfonline.comnougaku.jpacs.orgnih.govmdpi.comacs.org It acts on the acetylated geranylated p-aminobenzoic acid (GPAA) intermediate. acs.orgnih.govmdpi.com The proposed mechanism involves BezE catalyzing the elimination of acetic acid to form an iron-nitrenoid intermediate. acs.orgnih.govacs.org This is followed by a nitrene transfer to form an aziridine (B145994) ring, which is then opened by nucleophilic attack. acs.orgnih.govacs.org This intricate, BezE-mediated cascade leads to the formation of the characteristic tetrahydroquinoline scaffold of this compound. acs.orgnih.govacs.org The discovery of this "cytochrome P450 nitrene transferase" activity has expanded the known catalytic repertoire of this enzyme superfamily. acs.orgnih.gov
N-Oxygenases (e.g., BezJ)
The initial activation of the PABA precursor is carried out by the N-oxygenase BezJ. tandfonline.comrsc.org Although in vitro activity of BezJ proved difficult to detect, feeding experiments with a ΔbezJ mutant strain provided critical insight into its function. tandfonline.com The production of cyclized benzastatins was restored in this mutant strain by feeding it N-hydroxy-p-aminobenzoic acid (PHABA), strongly indicating that BezJ catalyzes the N-hydroxylation of PABA. tandfonline.com This N-hydroxylation is the first step in a series of modifications to the PABA moiety, preparing it for subsequent acetylation and attachment to the geranyl group. tandfonline.comrsc.org
Acetyltransferases (e.g., BezG)
A key step in the benzastatin biosynthetic pathway is the O-acetylation of a hydroxylamine (B1172632) intermediate, a reaction catalyzed by the acetyltransferase BezG. Gene inactivation studies and in vitro assays have demonstrated that BezG, along with an N-oxygenase (BezJ) and a cytochrome P450 (BezE), is essential for the cyclization process that forms the characteristic ring structures of benzastatins. Specifically, BezG catalyzes the transfer of an acetyl group to N-hydroxy-p-aminobenzoic acid (PHABA), forming N-acetoxy-p-aminobenzoic acid (PAcABA). This acetylation is a critical priming step for the subsequent cyclization reaction.
Polyprenyltransferases (e.g., BezF)
The attachment of the geranyl side chain to the modified PABA core is facilitated by a polyprenyltransferase, BezF. BezF is a putative UbiA-type polyprenyltransferase that catalyzes the transfer of modified geranyl pyrophosphate (GPP) derivatives onto the N-acetoxybenzoic acid intermediate. This prenylation step is fundamental for creating the geranylated precursor that will undergo the subsequent cyclization to form the final benzastatin scaffold.
Mechanistic Studies of Critical Biosynthetic Steps
The formation of this compound involves several mechanistically intriguing steps, including modifications of the geranyl moiety and a unique cyclization cascade to form the heterocyclic scaffolds.
Geranyl Moiety Modification (Methylation and Hydroxylation)
Prior to its attachment to the PABA derivative, the geranyl pyrophosphate (GPP) undergoes modification. In vitro analyses have shown that two enzymes, the methyltransferase BezA and the cytochrome P450 BezC, are responsible for the sequential methylation and hydroxylation of GPP. These modifications on the geranyl side chain contribute to the structural diversity observed within the benzastatin family.
Cyclization Mechanisms and Scaffolding Formation (e.g., Tetrahydroquinoline and Indoline)
The hallmark of benzastatin biosynthesis is the formation of either a tetrahydroquinoline or an indoline ring system. This crucial cyclization is catalyzed by the cytochrome P450 enzyme BezE and proceeds through a novel mechanism.
Cytochrome P450-Catalyzed Cyclization via Nitrene Transfer
The cyclization reaction catalyzed by BezE is a remarkable and unprecedented event in natural product biosynthesis. It is proposed that BezE, which can be termed a cytochrome P450 nitrene transferase, initiates the cyclization of the geranylated p-acetoxyaminobenzoic acid substrate. The reaction begins with the BezE-catalyzed elimination of acetic acid from the substrate, which leads to the formation of a highly reactive iron-nitrenoid intermediate. This is followed by a nitrene transfer to an adjacent double bond within the geranyl moiety. This type of reaction is distinct from the typical monooxygenation reactions catalyzed by most cytochrome P450s. The discovery of BezE's function provides significant insight into the catalytic versatility of this enzyme superfamily.
Formation of Aziridine Ring and Nucleophilic Addition
The nitrene transfer step results in the formation of a transient and highly strained aziridine ring intermediate. This unstable three-membered ring is then subject to nucleophilic attack. The regioselectivity of this attack determines the final scaffold. Nucleophilic addition of a hydroxide (B78521) ion to C-10 of
Biosynthetic Gene Cluster Analysis
The elucidation of the biosynthetic pathway of this compound and its related compounds has been significantly advanced through the analysis of the responsible biosynthetic gene cluster (BGC). Found in Streptomyces species, the bez gene cluster houses the genetic blueprint for the enzymes that construct the characteristic benzastatin scaffold. acs.orgnih.gov
Gene Identification and Characterization
Analysis of the bez biosynthetic gene cluster from Streptomyces sp. RI18 has led to the identification and functional characterization of several key genes involved in benzastatin biosynthesis. acs.orgnih.gov The cluster encodes a series of enzymes, including methyltransferases, cytochrome P450 monooxygenases, and transferases, that work in a coordinated fashion to assemble the final natural products from primary metabolic precursors. tandfonline.comtandfonline.com
Key enzymes identified within the bez cluster include:
BezA : A methyltransferase responsible for the C6-methylation of the geranyl pyrophosphate (GPP) moiety, a key modification step in the pathway. tandfonline.comtandfonline.comhznu.edu.cn Biochemical analyses have shown that BezA specifically methylates GPP and requires Mg²⁺ for its activity. researchgate.net
BezC : A cytochrome P450 enzyme that functions as an oxidase. tandfonline.comnih.gov It acts on the methylated-GPP intermediate, contributing to the further modification of the isoprenoid tail. tandfonline.comnih.gov
BezE : An unprecedented cytochrome P450 that plays a crucial role in the cyclization of the geranylated precursor to form the distinctive indoline and tetrahydroquinoline scaffolds of different benzastatins. acs.orgnih.gov This enzyme catalyzes a complex reaction involving the formation of an iron nitrenoid intermediate, followed by nitrene transfer to create an aziridine ring, which ultimately leads to the bicyclic structures. acs.orgnih.govresearchgate.net Due to this unique function, it has been proposed to be termed a "cytochrome P450 nitrene transferase". acs.orgnih.govsecondarymetabolites.org
BezF : Characterized as a putative UbiA-type polyprenyltransferase. nih.govscispace.com
BezG : Identified as a putative N-acetyltransferase, which is required for the cyclization process. tandfonline.comtandfonline.comnih.gov
BezJ : An N-oxygenase, also determined to be essential for the cyclization reaction. tandfonline.comtandfonline.com
The functions of these enzymes, derived from gene cluster analysis and subsequent experimental verification, are summarized in the table below.
| Gene | Encoded Enzyme | Proposed Function in Benzastatin Biosynthesis |
| bezA | Methyltransferase | Catalyzes the C6-methylation of the geranyl pyrophosphate (GPP) moiety. tandfonline.comtandfonline.comhznu.edu.cn |
| bezC | Cytochrome P450 | Oxidizes the methylated-GPP intermediate. tandfonline.comtandfonline.comnih.gov |
| bezE | Cytochrome P450 | Catalyzes the key cyclization reaction to form indoline and tetrahydroquinoline scaffolds via a nitrene transfer mechanism. acs.orgnih.gov |
| bezF | UbiA-type polyprenyltransferase | Believed to be involved in the transfer of the polyprenyl group. nih.govscispace.com |
| bezG | N-acetyltransferase | Required for the cyclization step. tandfonline.comtandfonline.comnih.gov |
| bezJ | N-oxygenase | Required for the cyclization step. tandfonline.comtandfonline.com |
Heterologous Expression and Gene Inactivation Studies
The functional roles of the genes within the bez cluster were confirmed through a combination of heterologous expression and systematic gene inactivation (knockout) experiments. tandfonline.comtandfonline.com The entire benzastatin biosynthetic gene cluster was expressed in a heterologous host, Streptomyces lividans, which enabled the analysis of the pathway in a clean genetic background. nih.gov
Gene disruption studies were pivotal in assigning function to individual enzymes. acs.orgnih.govresearchgate.net For instance, inactivating the bezE gene in the heterologous expression host abolished the production of the cyclized benzastatin derivatives, confirming its essential role in the formation of the tetrahydroquinoline and indoline rings. acs.orgnih.gov Similarly, the functions of bezA, bezC, bezG, and bezJ were elucidated by inactivating each gene and observing the resulting metabolic profile. tandfonline.comtandfonline.com These experiments showed that BezA and BezC are responsible for modifying the geranyl moiety, while BezJ, BezG, and BezE are collectively required for the subsequent cyclization. tandfonline.comtandfonline.com
These genetic manipulation techniques are a cornerstone of natural product research, allowing scientists to link specific genes to biosynthetic steps and to understand the logic of complex pathways. jmicrobiol.or.kr
Directed Biosynthesis and Analog Production
The detailed understanding of the this compound biosynthetic pathway opens avenues for the creation of novel, non-natural analogs through directed biosynthesis and pathway engineering. These approaches leverage the natural enzymatic machinery to produce structurally diverse compounds that may possess unique properties.
Chemoenzymatic Approaches for Biosynthetic Analogs
Chemoenzymatic synthesis combines the substrate promiscuity of biosynthetic enzymes with chemically synthesized precursors to generate novel compounds. The enzymes of the benzastatin pathway are valuable biocatalytic tools for such approaches. researchgate.net
A notable example involves the methyltransferase BezA. researchgate.net Researchers have successfully combined BezA with a promiscuous aromatic prenyltransferase, NphB, to synthesize novel methylgeranylated flavonoids, which are not observed in nature. researchgate.net In this system, BezA first creates the methylated GPP analog, which is then attached to various flavonoid scaffolds by NphB. researchgate.net This strategy demonstrates that enzymes from the benzastatin pathway can be used as powerful tools in a modular fashion to expand the structural diversity of other classes of natural products. researchgate.net
Furthermore, the inherent ability of terpene cyclases to accept synthetically derived, unnatural prenyl diphosphate analogs is a well-established strategy for producing new-to-nature isoprenoids. nih.gov The cyclization enzyme BezE, with its unique nitrene transfer chemistry, represents a particularly interesting candidate for future chemoenzymatic applications to generate novel heterocyclic scaffolds. acs.orgnih.gov
Strategies for Altering Biosynthetic Pathways
Altering biosynthetic pathways directly within the producing organism offers another powerful strategy for generating novel benzastatin analogs. This can be achieved through several methods, including precursor-directed biosynthesis and metabolic engineering.
Precursor-directed biosynthesis involves feeding structural analogs of natural biosynthetic intermediates to the producing organism. A clear demonstration of this was performed with the benzastatin-producing Streptomyces nitrosporeus. jmb.or.kr When the culture was supplemented with p-aminobenzoic acid, a precursor to the benzastatin core, the metabolic profile of the strain was significantly altered. jmb.or.kr The production of benzastatins C, D, E, F, and G was inhibited, while the yields of benzastatins A and B increased. jmb.or.kr Crucially, this strategy led to the production of a new compound, Benzastatin J, which is a demethylated derivative of Benzastatin B. jmb.or.kr This result indicates that p-aminobenzoic acid can act as a useful agent to alter the biosynthetic pathway, likely by inhibiting the C-methylation and cyclization steps. jmb.or.kr
Metabolic engineering provides a more targeted approach. By engineering the pathways that supply the primary building blocks, such as the 1-deoxy-D-xylulose-5-phosphate (DXP) or mevalonate (B85504) (MVA) pathways, the flux towards isoprenoid precursors can be enhanced, potentially increasing the yield and diversity of the final products. nih.govscispace.com The discovery and engineering of enzymes like the C-methyltransferase BezA also provide new tools to generate non-canonical building blocks, further expanding the potential for creating novel terpene-containing compounds. hznu.edu.cn
Advanced Structural Characterization and Elucidation of Benzastatin D
Spectroscopic Methodologies for Structural Determination
The molecular architecture of Benzastatin D was pieced together using several key spectroscopic techniques, each providing unique insights into its structure. The combined data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Electronic Circular Dichroism (ECD) allowed for its unambiguous identification. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental to the structural elucidation of this compound. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional experiments like COSY, HMQC, and HMBC, revealed the arrangement of protons and carbons, confirming its core structure and the nature of its substituents. nih.govjmb.or.kr
The structural determination heavily relied on comparing the NMR data of this compound with its closely related analogue, Benzastatin C. The spectra were found to be very similar, with the primary differences arising from the substitution at the C-3 position of the tetrahydroquinoline ring. While detailed spectral data for this compound is often presented in comparison to other benzastatins, the key resonances confirm a tetrahydroquinoline skeleton linked to a geranyl-derived side chain. jmb.or.krnih.gov The presence of a p-aminobenzamide unit incorporated into the cyclic structure is a hallmark feature confirmed by these NMR studies. nih.gov
Table 1: General Comparison of NMR Features for Benzastatin Skeletons
| Structural Feature | Typical ¹H NMR Signals | Typical ¹³C NMR Signals | Reference |
|---|---|---|---|
| Tetrahydroquinoline Core (this compound) | Aromatic protons on the benzene (B151609) ring, signals for the saturated heterocyclic ring. | Resonances for aromatic carbons, and sp³ hybridized carbons of the quinoline (B57606) ring. | nih.govnih.gov |
| Geranyl-Derived Side Chain | Olefinic protons, multiple methyl singlets, and methylene/methine signals. | Signals for sp² carbons of the double bonds and sp³ carbons of the aliphatic chain. | jmb.or.kr |
| Amide Group | A broad singlet for the NH₂ protons. | A characteristic signal for the carbonyl carbon (C=O) in the downfield region. | jmb.or.kr |
Mass spectrometry was essential for determining the molecular formula of this compound. High-Resolution Mass Spectrometry (HR-ESI-MS) established its elemental composition as C₁₉H₂₈N₂O₃. This information, indicating six degrees of unsaturation, was consistent with the proposed structure containing a benzene ring, a heterocyclic ring, a double bond, and a carbonyl group.
Tandem mass spectrometry (MS/MS) provides insights into the fragmentation patterns of a molecule, helping to confirm its structural subunits. amazonaws.comsciopen.com In the analysis of benzastatins, MS/MS can be used to characterize the different components, such as the tetrahydroquinoline core and the aliphatic side chain, corroborating the connectivity established by NMR. acs.org
Infrared (IR) spectroscopy identified the key functional groups present in the this compound molecule. The IR spectrum revealed characteristic absorption bands for an amide carbonyl group (around 1651 cm⁻¹), which is a feature it shares with other benzastatins like Benzastatin B. jmb.or.krnih.gov This data supported the presence of the carboxamide functional group, a crucial part of its structure. IR spectroscopy is a standard method used in the characterization of such natural products, often employed to provide complementary information to NMR and MS data. researchgate.netamericanpharmaceuticalreview.com
Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral molecules. rsc.orgnih.gov The absolute stereochemistry of flexible molecules like this compound is assigned by comparing experimental ECD spectra with spectra calculated for different possible stereoisomers using methods like time-dependent density functional theory (TD-DFT). mdpi.comrsc.orgmdpi.com
For this compound, its absolute configuration was determined to be (2R, 3R). This assignment was likely aided by the close structural relationship to Benzastatin C, whose stereochemistry was also determined. researchgate.net The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it an indispensable tool for confirming the specific stereoisomers of natural products isolated from biological sources. nih.govmdpi.com
Analytical Techniques for Isolation and Purification
This compound is a secondary metabolite produced by actinomycetes, specifically the strain Streptomyces nitrosporeus 30643. nih.gov Its isolation from the fermentation broth involves a multi-step purification process.
The process typically begins with the extraction of the culture broth using a solvent such as ethyl acetate. mdpi.com This crude extract, containing a mixture of metabolites, is then subjected to various chromatographic techniques to separate the components. Silica gel column chromatography is often used for initial fractionation, where solvent gradients of increasing polarity (e.g., petroleum ether-ethyl acetate) are employed to separate compounds based on their affinity for the stationary phase. mdpi.commdpi.com
Fractions containing the target compound are identified and then further purified. Techniques like Sephadex LH-20 column chromatography, which separates molecules based on size and polarity, are commonly used. mdpi.com The final purification step to obtain pure this compound typically involves preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column with a mobile phase such as a acetonitrile-water or methanol-water gradient. jmb.or.krmdpi.commdpi.com
Comparative Structural Analysis with other Benzastatins (A, B, C, E-I)
The benzastatins are a family of related natural products that can be grouped based on their core chemical scaffolds. jmb.or.krtandfonline.com this compound belongs to the tetrahydroquinoline group, which is formed through a complex cyclization of a geranylated p-aminobenzoic acid precursor. nih.govacs.org
Benzastatins A, B, H, I, and J: These compounds possess a linear structure, consisting of a p-aminobenzamide unit attached to a modified geranyl side chain. jmb.or.krresearchgate.net They lack the cyclic core found in other benzastatins.
Benzastatins C and D: These are unique alkaloids containing a tetrahydroquinoline skeleton. nih.gov They are closely related, with this compound being the dechlorinated analogue of Benzastatin C. The key structural difference is at the C-3 position of the quinoline ring, where this compound has a hydroxyl (-OH) group, while Benzastatin C has a chlorine (-Cl) atom. researchgate.net This single substitution significantly impacts their biological activity profiles.
Benzastatins E, F, and G: This subgroup is characterized by an indoline (B122111) skeleton, which represents an alternative cyclization pattern of the same biosynthetic precursor. jmb.or.krresearchgate.net
The biosynthesis of these diverse scaffolds is thought to originate from a common geranylated intermediate. A key step, catalyzed by a cytochrome P450 enzyme, forms an aziridine (B145994) ring. Subsequent nucleophilic attack by either a hydroxide (B78521) ion or a chloride ion at different positions on this intermediate leads to the formation of the indoline or tetrahydroquinoline cores, respectively, showcasing a fascinating example of enzymatic diversification. nih.govacs.org
Table 2: Structural Comparison of Benzastatin Classes
| Benzastatin Class | Core Skeleton | Representative Compounds | Key Structural Feature | Reference |
|---|---|---|---|---|
| Linear | Acyclic p-aminobenzamide | A, B, H, I, J | Geranyl or modified geranyl chain attached to p-aminobenzamide. | jmb.or.krresearchgate.net |
| Tetrahydroquinoline | Tetrahydroquinoline | C, D | Fused heterocyclic ring system derived from intramolecular cyclization. | nih.gov |
| Indoline | Indoline | E, F, G | Fused heterocyclic ring system from an alternative cyclization pathway. | jmb.or.krresearchgate.net |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Benzastatin A |
| Benzastatin B |
| Benzastatin C |
| This compound |
| Benzastatin E |
| Benzastatin F |
| Benzastatin G |
| Benzastatin H |
| Benzastatin I |
Investigation of Biological Activities and Pharmacological Mechanisms Non Clinical Focus
Free Radical Scavenging and Antioxidant Mechanisms
Benzastatin D, a tetrahydroquinoline alkaloid isolated from Streptomyces nitrosporeus, has been identified as a free radical scavenger. nih.govnih.gov Its chemical structure, which includes a tetrahydroquinoline skeleton, contributes to its antioxidant properties. nih.govnih.gov
This compound has demonstrated inhibitory activity against lipid peroxidation in rat liver microsomes. nih.govulisboa.ptresearchgate.net This process, a key indicator of oxidative damage in cellular membranes, is mitigated by the compound's ability to scavenge free radicals. The antioxidant activity is attributed to the presence of functional groups like the N-H and hydroxyl groups within its structure. sci-hub.semdpi.comnih.gov Studies on various tissues, including the liver, kidney, heart, brain, testis, and spleen, have shown that substances with antioxidant properties can suppress lipid peroxidation in microsomal fractions. scispace.com The inhibition of lipid peroxidation is a crucial mechanism for protecting cells from oxidative stress-induced damage. scispace.comkoreascience.kr
When compared to other known antioxidants, this compound shows a varied profile. Its activity against lipid peroxidation in rat liver microsomes was found to be weaker than that of vitamin E. sci-hub.semdpi.comnih.gov This difference is attributed to the specific functional groups present in each molecule. sci-hub.semdpi.comnih.gov While vitamin E is a potent fat-soluble antioxidant that prevents lipid peroxidation, this compound's antioxidant capacity is considered significant, though less potent in this specific assay. sci-hub.semdpi.comnih.govscielo.org.pemdpi.com It is important to note that the free radical scavenging activity of this compound is reportedly similar to its counterpart, Benzastatin C. mdpi.com
Table 1: Comparative Antioxidant Activity of this compound
| Compound/System | Activity/Finding | Source |
|---|---|---|
| This compound | Inhibits lipid peroxidation in rat liver microsomes. | nih.govulisboa.pt |
| Weaker activity against lipid peroxidation compared to Vitamin E. | sci-hub.semdpi.com | |
| Similar free radical scavenging activity to Benzastatin C. | mdpi.com | |
| Vitamin E | Potent inhibitor of lipid peroxidation. | mdpi.commdpi.com |
Neuroprotective Mechanisms of Action
This compound has been investigated for its potential to protect neuronal cells, particularly from glutamate-induced toxicity, which is a key factor in brain ischemia injury. ulisboa.ptsci-hub.sejst.go.jp
This compound has been shown to inhibit glutamate (B1630785) toxicity in the hybridoma N18-RE-105 neuronal cell line. nih.govnih.govepdf.pub In these cellular assays, it demonstrated a protective effect with a reported half-maximal effective concentration (EC50) value of 5.4 μM. nih.govepdf.pubresearchgate.net This protective activity against glutamate-induced cell death suggests a potential role in mitigating neuronal damage associated with conditions like cerebral ischemia. sci-hub.sejst.go.jp The mechanism of this protection is linked to the inhibition of cystine transport, which leads to oxidative stress. jmb.or.kr
The neuroprotective effects of compounds like this compound are often associated with the modulation of specific cellular pathways. Glutamate toxicity in neuronal cells involves oxidative stress, and the protective mechanism of this compound is linked to its free radical scavenging capabilities. nih.govjmb.or.kranacec.md The inhibition of glutamate toxicity by this compound and its analogue, Benzastatin C, was found to be similar, suggesting a shared mechanism of action despite structural differences. sci-hub.se Research into related neuroprotective agents suggests that pathways involving the regulation of transcription factors like Nrf2, which controls the expression of antioxidant enzymes, and the inhibition of enzymes like GSK-3, are crucial in protecting neurons from excitotoxicity. nih.govfrontiersin.org While direct evidence for this compound's interaction with these specific pathways is still emerging, its demonstrated antioxidant and anti-glutamate toxicity effects point towards its involvement in cellular stress-response mechanisms.
Table 2: Neuroprotective Activity of this compound
| Cell Model | Activity | EC50 Value | Source |
|---|---|---|---|
| N18-RE-105 | Inhibition of glutamate toxicity | 5.4 μM | nih.govepdf.pubresearchgate.net |
Antimalarial Potential and Target Interaction Studies (Computational Focus)
Recent computational studies have begun to explore the potential of benzastatin-derived alkaloids as antimalarial agents. growingscience.comgrowingscience.com These in silico investigations focus on the interaction of these compounds with key enzymes of the malaria parasite, Plasmodium falciparum. growingscience.comgrowingscience.com
Molecular docking studies have highlighted the potential for benzastatin derivatives to target essential P. falciparum proteases, namely falcipain-2 and falcipain-3. growingscience.comgrowingscience.com These enzymes are vital for the parasite's life cycle. growingscience.com The computational analyses aim to elucidate the binding affinities and key interactions between the benzastatin-derived compounds and these enzymes. growingscience.comgrowingscience.com Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions suggest that these compounds may possess favorable pharmacokinetic profiles and low toxicity, underscoring their potential as candidates for antimalarial drug development. growingscience.comgrowingscience.com This computational approach provides a promising avenue for identifying and optimizing novel antimalarial leads based on the benzastatin scaffold. growingscience.comgrowingscience.comjppres.comjrespharm.com
Molecular Docking Investigations against Plasmodium falciparum Enzymes (e.g., Falcipain-2, Falcipain-3)
Computational studies have been employed to investigate the pharmacological potential of benzastatin-derived alkaloids against Plasmodium falciparum, the parasite responsible for malaria in humans. growingscience.com Molecular docking analyses have specifically targeted falcipain-2 (FP-2) and falcipain-3 (FP-3), which are vital cysteine proteases in the parasite's life cycle. growingscience.comnih.gov These enzymes are crucial for the degradation of host hemoglobin, a process essential for the parasite's survival. rcsb.orgescholarship.org The investigation of benzastatin derivatives, which share the core structure of this compound, aims to elucidate their potential as antimalarial agents by predicting their ability to bind to these key enzymes. growingscience.commdpi.com A molecular docking study analyzed the quinoline (B57606) and indole (B1671886) derivatives resulting from a proposed intramolecular cyclization of a benzastatin precursor, evaluating their fit within the active sites of FP-2 and FP-3. growingscience.com
Analysis of Ligand-Enzyme Interactions and Binding Affinities
The molecular docking studies served to elucidate the key interactions and binding affinities between the benzastatin-derived compounds and the falcipain enzymes. growingscience.com By placing the ligands into the binding sites of FP-2 and FP-3, the analysis identifies the most probable binding modes and the specific amino acid residues involved in the interaction. nih.govresearchgate.net This analysis is fundamental to understanding the potential inhibitory mechanism of the compounds. growingscience.com The study involving benzastatin derivatives highlighted their pharmacological potential by determining these binding affinities, providing a computational basis for their consideration as antimalarial candidates. growingscience.com
Molecular Dynamics Simulations for Complex Stability Assessment
To complement the static view provided by molecular docking, molecular dynamics (MD) simulations were conducted to assess the stability of the ligand-enzyme complexes over time. growingscience.comnih.gov For the benzastatin-derived alkaloids, simulations were run for a duration of 50 nanoseconds to observe the dynamic behavior of the ligand-protein complexes. growingscience.com This computational technique provides insights into the structural stability and conformational changes of the complex, which are crucial for validating the docking results and confirming a stable interaction between the ligand and the target enzymes, FP-2 and FP-3. growingscience.comfrontiersin.org
Comparative Antiviral Activity and Structure-Activity Relationship (SAR) Insights
Differential Antiviral Activity Compared to Benzastatin C
Significant differences in antiviral activity have been observed between Benzastatin C and its dechlorinated derivative, this compound. nih.gov Studies have shown that Benzastatin C, a 3-chloro-tetrahydroquinolone alkaloid, exhibits dose-dependent antiviral activity against several viruses, including herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and vesicular stomatitis virus (VSV). nih.govresearchgate.netresearchgate.net In stark contrast, this compound, which is the corresponding dechlorinated form, did not show any antiviral activity against the same panel of viruses. nih.govresearchgate.net
Table 1: Antiviral Activity of Benzastatin C
| Virus | EC₅₀ (µg/mL) |
|---|---|
| Herpes Simplex Virus Type 1 (HSV-1) | 1.92 |
| Herpes Simplex Virus Type 2 (HSV-2) | 0.53 |
| Vesicular Stomatitis Virus (VSV) | 1.99 |
Data sourced from multiple studies. nih.govresearchgate.net
Role of Specific Structural Moieties (e.g., Chlorine Atom) in Antiviral Activity
The marked difference in biological activity between Benzastatin C and this compound points directly to the critical role of a specific structural moiety: the chlorine atom. nih.govresearchgate.net this compound is a hydroxyl substitute of Benzastatin C, meaning the chlorine atom at the C-3 position of the tetrahydroquinoline ring in Benzastatin C is replaced by a hydroxyl group in this compound. mdpi.com The complete lack of antiviral activity in this compound strongly indicates that the chlorine moiety is essential for the antiviral properties of Benzastatin C. nih.govresearchgate.netmdpi.com This finding from structure-activity relationship (SAR) analysis suggests that the chlorine atom is a key active moiety, and its presence or absence is a primary determinant of the compound's ability to inhibit viral replication. mdpi.combiorxiv.org Some research suggests that good leaving groups, such as a chlorine atom, may be essential for the compound to react with a target protein via a substitution reaction. mdpi.com
Analysis of Tetrahydroquinoline Ring Unit Contribution to Activity
While the chlorine atom is crucial, the core tetrahydroquinoline skeleton, which is present in both Benzastatin C and D, is also recognized as an important structural feature for the antiviral activity observed in the broader class of virantmycin (B1221671) derivatives. researchgate.netmdpi.comnih.gov Benzastatins C and D are alkaloids that contain this tetrahydroquinoline unit. jmb.or.kr Studies on virantmycin derivatives, to which benzastatins are related, indicate that the configuration of the tetrahydroquinoline ring unit is one of the features responsible for anti-influenza virus activity. researchgate.netmdpi.com Therefore, while the tetrahydroquinoline moiety is a necessary scaffold, its antiviral efficacy in this context is critically modulated by the substituent at the C-3 position. mdpi.com
Table of Compounds Mentioned
| Compound Name |
|---|
| Benzastatin C |
| This compound |
Synthetic Methodologies and Chemical Modifications
Approaches to the Tetrahydroquinoline Core Structure
The tetrahydroquinoline scaffold is a privileged heterocycle found in numerous natural products, including Benzastatin D, and pharmaceutically active compounds. nih.gov Consequently, a variety of synthetic routes have been developed to access this important structural motif.
A notable and sustainable approach to the tetrahydroquinoline skeleton involves a formal [4+2] heterocyclization. nih.gov One such method provides a metal- and catalyst-free synthesis of tetrahydroquinoline derivatives under mild conditions. nih.gov This particular strategy utilizes readily available and stable precursors, avoiding the formation of significant side products. nih.gov The process is considered a sustainable alternative to traditional methods that often require harsh conditions or expensive transition metals. nih.gov
Key synthetic approaches to the tetrahydroquinoline core include:
Povarov Reaction: An aza-Diels-Alder reaction that is a classic method for synthesizing tetrahydroquinolines. nih.gov
Partial Reduction of Quinolines: The hydrogenation of the corresponding quinoline (B57606) precursors. nih.govdicp.ac.cn
Transition-Metal Catalyzed Cyclizations: Modern methods that offer high efficiency and control. nih.gov
A specific metal-free formal [4+2] heterocyclization has been developed that proceeds via a cascade reaction, generating an aza-ortho-quinone methide intermediate which then cyclizes to form the tetrahydroquinoline ring system. researchgate.net This approach is significant for its operational simplicity and tolerance of a wide range of functional groups. nih.govresearchgate.net
Beyond formal cycloadditions, the synthesis of nitrogen heterocycles like the tetrahydroquinoline core of this compound is well-established, with numerous methodologies available to organic chemists. mdpi.comnih.govrsc.orgrsc.org The synthesis of 2-alkyl-THQ derivatives, which are structurally related to Benzastatin C and D, has been pursued using multicomponent imino-Diels-Alder reactions. silae.it These reactions are often challenged by the instability of the required N-alkyl aldimine precursors. silae.it
Domino reactions represent another efficient strategy, where a sequence of transformations occurs in a single pot. mdpi.com For instance, 2-nitroarylketones can be converted to tetrahydroquinolines through a tandem sequence of nitro group reduction, cyclic imine formation, and subsequent reduction, all catalyzed by Pd/C under hydrogenation conditions. mdpi.com These diverse strategies provide a robust toolbox for accessing the central scaffold of this compound and its analogs.
Strategies for Constructing this compound Analogs
The synthesis of analogs of the benzastatin family, including the related natural products Benzastatin E and Virantmycin (B1221671), provides crucial insights into structure-activity relationships and offers pathways to compounds with potentially enhanced properties.
The synthesis of benzastatins containing an indoline (B122111) skeleton (like Benzastatin E) or a complex tetrahydroquinoline system (like Virantmycin) requires precise stereochemical control. thieme-connect.com A unified strategy has been developed for the stereospecific synthesis of 2,2,3-trisubstituted tetrahydroquinolines, which has been successfully applied to the total syntheses of both Benzastatin E and natural Virantmycin. thieme-connect.comorcid.org This highlights a common synthetic pathway that can be adapted to generate different members of the benzastatin family. The synthesis of Virantmycin, an antiviral antibiotic, is particularly notable as it involves the challenging stereoselective construction of a chiral quaternary center. thieme-connect.com
Synthetic approaches to Benzastatin E, F, and G analogs often utilize indole-2-carbaldehydes as key intermediates for building the core structure and appending the necessary side chains. researchgate.netresearchgate.net
Diastereoselective reactions are fundamental to establishing the correct relative stereochemistry in complex molecules like the benzastatins. The first total synthesis of (+)-Benzastatin E, for example, hinged on a key diastereoselective Grignard addition to a 2-acylindoline intermediate. acs.orgnih.govacs.org This intermediate was prepared from commercially available (S)-(-)-indoline-2-carboxylic acid. acs.orgacs.org
The facial selectivity of the Grignard addition to the ketone can be rationalized using the Felkin-Anh model. acs.org This diastereoselective addition has been shown to be effective for a variety of substrates and Grignard reagents, demonstrating its utility in generating stereochemical diversity. acs.orgacs.org By simply changing the order of reagent addition, either diastereomer can be selectively obtained. acs.org
| Run | Starting Material | Reagent 1 | Reagent 2 | Diastereomeric Ratio (Major:Minor) | Yield |
|---|---|---|---|---|---|
| 1 | Weinreb Amide from (S)-acid | MeLi | CH2=CHMgBr | 19:1 | 73% |
| 2 | Weinreb Amide from (S)-acid | CH2=CHMgBr | MeLi | 1:15 | 78% |
| 3 | Weinreb Amide from (R)-acid | MeLi | CH2=CHMgBr | 1:18 | 72% |
The construction of highly substituted tetrahydroquinoline cores, particularly those with a chiral quaternary center at the C-2 position like Virantmycin, can be accomplished through innovative skeletal rearrangements. thieme-connect.com A stereospecific ring-expanding rearrangement from an α,α-disubstituted indoline-2-methanol has been developed to create 2,2,3-trisubstituted tetrahydroquinolines. thieme-connect.comorcid.org This transformation proceeds through the formation of a transient aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile, leading to the expanded six-membered ring with excellent stereocontrol. thieme-connect.com This method effectively establishes contiguous quaternary and tertiary stereocenters, a significant challenge in synthetic chemistry. orcid.org
Structure-Activity Relationship (SAR) Studies via Synthetic Analogs
Structure-activity relationship (SAR) studies on benzastatins investigate how their structural features correlate with their biological activities. The benzastatin family exhibits significant structural diversity, which provides a natural basis for SAR analysis. The primary division is between linear compounds (Benzastatins A and B), those with a tetrahydroquinoline skeleton (Benzastatins C and D), and those with an indoline skeleton (Benzastatins E, F, and G). jmb.or.krnih.gov
Initial biological screening revealed that this structural variation leads to differences in activity. Benzastatins C and D, which possess the tetrahydroquinoline ring system, were found to be inhibitors of glutamate (B1630785) toxicity in N18-RE-105 nerve cells, with EC₅₀ values of 2.0 and 5.4 µM, respectively. nih.gov They also demonstrated inhibitory activity against lipid peroxidation in rat liver microsomes. nih.gov The unique tetrahydroquinoline core of this compound is formed biosynthetically through a cyclization reaction involving the p-aminobenzamide moiety and the geranyl side chain. jmb.or.krnih.gov
Theoretical studies using density functional theory (DFT) have explored the intramolecular cyclization process that leads to the different heterocyclic scaffolds. growingscience.com This research investigates the reactivity of a benzastatin precursor and the factors that favor the formation of either the six-membered tetrahydroquinoline ring (found in this compound) or a five-membered indoline ring. growingscience.com The cyclization is proposed to proceed via nucleophilic attack from the nitrogen atom of the p-aminobenzamide portion onto an epoxide on the geranyl side chain. growingscience.com
Further computational studies have extended the SAR by evaluating the potential of benzastatin-derived alkaloids as antimalarial agents. growingscience.com Molecular docking simulations were used to predict the binding affinity of these compounds to key malarial enzymes, falcipain-2 and falcipain-3. growingscience.com These studies provide insight into how the different structural scaffolds of benzastatin analogs might interact with biological targets.
Table 2: Summary of Structure-Activity Relationship Findings for Benzastatin Derivatives
| Compound/Class | Key Structural Feature | Observed or Predicted Biological Activity | Reference |
|---|---|---|---|
| Benzastatin C & D | Tetrahydroquinoline skeleton | Inhibition of glutamate toxicity in N18-RE-105 cells. | nih.gov |
| Benzastatin C & D | Tetrahydroquinoline skeleton | Inhibition of lipid peroxidation. | nih.gov |
These SAR studies, combining biological testing of natural products and computational analysis of synthetic analogs, underscore the importance of the heterocyclic core in defining the biological activity profile of the benzastatin family. The tetrahydroquinoline moiety of this compound is a key determinant of its observed neuroprotective effects. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Benzastatin A |
| Benzastatin B |
| Benzastatin C |
| This compound |
| Benzastatin E |
| Benzastatin F |
| Benzastatin G |
| Benzastatin J |
| p-Aminobenzoic acid |
| p-Aminobenzamide |
Future Directions and Research Perspectives on Benzastatin D
Advanced Mechanistic Investigations of Biological Activities
Initial studies have shown that Benzastatin D can inhibit lipid peroxidation in rat liver microsomes and protect against glutamate (B1630785) toxicity in N18-RE-105 neuronal cells, with an EC50 value of 5.4 µM for the latter. nih.gov The precise molecular mechanisms underpinning these activities, however, remain an area for advanced investigation. Future research should focus on identifying the specific molecular targets through which this compound exerts its free-radical scavenging and neuroprotective effects.
Interestingly, comparative studies have provided clues about its structure-activity relationship. While the related compound Benzastatin C, which possesses a chlorine atom at the C-3 position, shows significant antiviral activity, this compound, which has a hydroxyl group at the same position, is inactive against the same viruses. nih.govresearchgate.net This stark difference suggests that the substituent at this position is critical for antiviral action and highlights the need for detailed mechanistic studies to understand how specific functional groups on the tetrahydroquinoline scaffold dictate biological outcomes. Future investigations could employ techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint the direct binding partners of this compound and elucidate the downstream signaling pathways it modulates.
Exploration of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of the benzastatin scaffold is a fertile ground for discovering novel enzymatic functions. tandfonline.com The biosynthetic gene cluster from Streptomyces sp. RI18 has been studied, revealing a fascinating pathway. acs.orgnih.gov The process involves the modification of a geranyl group and its subsequent cyclization with a p-aminobenzoic acid derivative. nih.gov Heterologous expression and gene-deletion experiments have identified several key enzymes responsible for this transformation. nih.govscispace.com
A particularly groundbreaking discovery is the function of BezE, a cytochrome P450 enzyme that catalyzes the key cyclization step. acs.orgnih.gov This enzyme facilitates an unprecedented reaction mechanism to form the tetrahydroquinoline ring of this compound. acs.orgtandfonline.com The proposed mechanism involves the formation of an iron nitrenoid intermediate, followed by nitrene transfer to create an aziridine (B145994) ring, and finally, a nucleophilic attack by a hydroxide (B78521) ion to yield the indoline (B122111) or tetrahydroquinoline scaffold. acs.orgnih.govresearchgate.net The discovery of this "cytochrome P450 nitrene transferase" activity significantly expands the known functional diversity of P450 enzymes. acs.orgnih.gov Further exploration of this and other enzymes in the pathway, such as the methyltransferase BezA and acetyltransferase BezG, could reveal new biocatalytic tools for organic synthesis. tandfonline.com
| Enzyme | Type | Proposed Function in Benzastatin Biosynthesis | Reference(s) |
| BezA | Methyltransferase | Catalyzes methylation of geranyl pyrophosphate (GPP). | tandfonline.comresearchgate.net |
| BezC | Cytochrome P450 | Functions as a methylated-GPP oxidase. | nih.govscispace.comtandfonline.com |
| BezJ | N-oxygenase | Catalyzes N-hydroxylation of p-aminobenzoic acid. | tandfonline.comrsc.org |
| BezG | Acetyltransferase | Catalyzes O-acetoxylation of N-hydroxy-p-aminobenzoic acid. | tandfonline.comrsc.org |
| BezF | Prenyltransferase | Transfers the modified geranyl moiety to the aminobenzoic acid precursor. | nih.govscispace.comrsc.org |
| BezE | Cytochrome P450 | Catalyzes the final cyclization via a nitrene transfer mechanism to form the tetrahydroquinoline scaffold. | acs.orgnih.govnih.govscispace.comtandfonline.com |
Chemoinformatic and Computational Modeling for Ligand Design
The unique structure of this compound makes it an interesting candidate for computational studies to predict its bioactivity and guide the design of new ligands. A recent study utilized Density Functional Theory (DFT) to investigate the reactivity and mechanism of the intramolecular cyclization reaction that forms the core structure. growingscience.comgrowingscience.com Such theoretical studies provide deep insight into the electronic and structural factors that govern the formation of the molecule. growingscience.com
Furthermore, molecular docking simulations have been used to explore the pharmacological potential of benzastatin-derived alkaloids against new targets. growingscience.comgrowingscience.com These studies predicted that benzastatin derivatives could act as inhibitors of falcipain-2 and falcipain-3, key cysteine protease enzymes in the malaria parasite Plasmodium falciparum. growingscience.comgrowingscience.com The stability of the predicted ligand-protein complexes was further supported by molecular dynamics simulations. growingscience.com Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions suggested that these compounds possess favorable pharmacokinetic profiles and low toxicity, underscoring their potential as drug candidates. growingscience.comgrowingscience.com These computational approaches are invaluable for rapidly assessing the potential of this compound derivatives against a wide range of biological targets and for rationally designing analogs with improved binding affinity and specificity.
| Computational Method | Application | Finding/Prediction | Reference(s) |
| Density Functional Theory (DFT) | Reactivity Analysis | Elucidated the mechanism of the intramolecular cyclization of the benzastatin scaffold. | growingscience.comgrowingscience.com |
| Molecular Docking | Target Identification | Predicted binding of benzastatin derivatives to falcipain-2 and falcipain-3 of P. falciparum. | growingscience.comgrowingscience.com |
| Molecular Dynamics | Stability Analysis | Confirmed the stability of the predicted benzastatin-falcipain complexes. | growingscience.comgrowingscience.com |
| ADMET Prediction | Pharmacokinetics | Suggested favorable pharmacokinetic profiles and low toxicity for benzastatin derivatives. | growingscience.comgrowingscience.com |
Development of Robust and Scalable Synthetic Strategies
While the biosynthesis of this compound is efficient in its native producer, chemical synthesis provides an alternative route that allows for greater control and the creation of non-natural analogs. Although a total synthesis specific to this compound has not been prominently reported, strategies developed for closely related compounds like Benzastatin E and Virantmycin (B1221671) demonstrate the feasibility of accessing the core tetrahydroquinoline structure. thieme-connect.com
A key challenge in the synthesis of these molecules is the stereoselective construction of the chiral quaternary carbon center at the C-2 position. thieme-connect.com One successful approach involved a stereospecific rearrangement of an α,α-disubstituted indoline-2-methanol intermediate, which proceeds through a transient aziridinium (B1262131) ion to establish the correct stereochemistry of the 2,2,3-trisubstituted tetrahydroquinoline. thieme-connect.com Future research in this area should focus on optimizing such routes to be more efficient, robust, and scalable. The development of novel catalytic methods for C-H functionalization, cyclization, and stereoselective installation of functional groups will be critical for building libraries of this compound analogs for structure-activity relationship studies. acs.orgresearchgate.net
Uncovering Additional Biological Targets and Pathways
The full spectrum of this compound's biological activity is likely broader than what is currently known. Its established roles in inhibiting lipid peroxidation and glutamate toxicity suggest it interacts with pathways related to oxidative stress and neuronal signaling. nih.gov The future direction is to move beyond these initial observations to identify novel biological targets.
Computational studies have already pointed toward the P. falciparum proteases falcipain-2 and falcipain-3 as potential targets, suggesting an unexpected antimalarial application. growingscience.comgrowingscience.com This hypothesis warrants experimental validation through in vitro enzyme inhibition assays and in vivo testing against the parasite. While this compound itself showed no activity against certain viruses where Benzastatin C was active, this does not preclude it from having activity against other types of viruses or pathogens. nih.govresearchgate.net Therefore, broad-based screening of this compound against diverse panels of cell lines, pathogens, and enzymes is a crucial next step. Such efforts, combined with modern "omics" approaches, could uncover entirely new biological contexts and therapeutic applications for this natural product. researchgate.net
Potential for Biosynthetic Engineering and Combinatorial Biosynthesis
The elucidation of the benzastatin biosynthetic pathway opens up exciting possibilities for biosynthetic engineering and combinatorial biosynthesis. tandfonline.com By manipulating the genes encoding the biosynthetic enzymes, it is possible to produce novel, "unnatural" natural products with potentially enhanced or new biological activities. nih.govtandfonline.com
The modular nature of the pathway, which involves distinct enzymes for precursor modification (BezA, BezC, BezJ, BezG) and assembly (BezF, BezE), is well-suited for such engineering. rsc.org For instance, feeding the producing organism with synthetic analogs of p-aminobenzoic acid could lead to the production of new benzastatin derivatives with altered aromatic moieties. jmb.or.kr A powerful demonstration of this potential was shown by combining the geranyl pyrophosphate C6-methyltransferase (BezA) from the benzastatin pathway with a promiscuous prenyltransferase (NphB). researchgate.net This chemo-enzymatic approach successfully generated novel methylgeranylated flavonoids, compounds not observed in nature. researchgate.net This strategy of mixing and matching enzymes from different pathways, along with protein engineering to alter substrate specificity or catalytic activity, represents a powerful frontier for generating chemical diversity and developing new therapeutic leads based on the this compound scaffold. scispace.com
Q & A
Q. What experimental methods are recommended for the structural elucidation of Benzastatin D?
this compound’s structure can be determined using a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1D , , and 2D COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). Comparative analysis with its analog Benzastatin C (which contains a chlorine atom) is critical for identifying structural differences, particularly the absence of chlorine in this compound . X-ray crystallography may further confirm stereochemical details if crystalline samples are obtainable.
Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?
Synthesis protocols must include step-by-step reaction conditions (e.g., temperature, catalysts, solvents), purification methods (e.g., column chromatography, HPLC), and characterization data (e.g., melting points, spectroscopic profiles). For reproducibility, follow guidelines from the Beilstein Journal of Organic Chemistry: report ≤5 key compounds in the main text, with additional details in supplementary materials . Validate purity via HPLC (>95%) and elemental analysis.
Q. What are the standard assays to evaluate this compound’s bioactivity in preliminary studies?
Use in vitro assays relevant to its reported biological targets (e.g., antimicrobial, anticancer). For example:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p-values, confidence intervals) per biostatistical best practices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Conduct a systematic review of existing literature to identify variables such as:
- Experimental conditions : Differences in cell lines, assay protocols, or solvent systems.
- Sample purity : Variations in synthesis or isolation methods. Replicate conflicting studies under standardized conditions and perform meta-analysis using tools like RevMan to quantify heterogeneity . Address confounding factors (e.g., enantiomeric purity) via chiral chromatography .
Q. What advanced techniques are suitable for studying this compound’s stereochemical configuration and its impact on bioactivity?
- Chiral resolution : Use chiral HPLC or capillary electrophoresis to separate enantiomers.
- Molecular docking : Compare binding affinities of enantiomers to target proteins (e.g., enzymes in microbial pathways) using software like AutoDock Vina.
- Circular dichroism (CD) : Correlate optical activity with biological outcomes .
Q. How should researchers design dose-response studies to minimize off-target effects in in vivo models?
- Dose range : Determine based on in vitro IC50 values, applying allometric scaling for animal models.
- Control groups : Include vehicle, positive control, and sham-treated cohorts.
- Endpoint analysis : Use histopathology and biomarker profiling (e.g., cytokine levels, liver/kidney function tests) to assess toxicity. Reference Clinical Chemistry guidelines for statistical rigor .
Q. What methodologies validate this compound’s mechanism of action in complex biological systems?
- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins.
- CRISPR-Cas9 knockouts : Validate target engagement by assessing bioactivity in gene-edited cell lines.
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate LC-MS/MS data (plasma/tissue concentrations) with efficacy endpoints .
Q. How can conflicting results in this compound’s solubility/stability profiles be addressed?
Perform forced degradation studies under ICH guidelines (e.g., pH, thermal, photolytic stress). Use dynamic light scattering (DLS) for aggregation analysis and surface plasmon resonance (SPR) for binding affinity changes post-degradation. Cross-validate with independent labs to rule out methodological bias .
Methodological Best Practices
- Data reporting : Follow the Beilstein Journal’s standards for experimental reproducibility, including raw data deposition in public repositories (e.g., Zenodo) .
- Statistical validation : Use ANOVA with post-hoc tests for multi-group comparisons and Kaplan-Meier survival analysis for in vivo studies .
- Contradiction analysis : Apply qualitative frameworks (e.g., principal contradiction analysis) to prioritize variables requiring re-examination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
